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Compound of Interest

Compound Name: Almorexant hydrochloride

Cat. No.: B1665708

Almorexant hydrochloride (ACT-078573), a pioneering dual orexin receptor antagonist
(DORA), marked a significant milestone in sleep medicine by targeting the orexin neuropeptide
system, a key regulator of wakefulness. Developed by the Swiss pharmaceutical company
Actelion, in collaboration with GlaxoSmithKline (GSK), Almorexant was the first compound in its
class to be investigated for the treatment of primary insomnia.[1][2][3] Although its development
was ultimately discontinued in Phase Il clinical trials due to safety concerns, the journey of
Almorexant has provided invaluable insights into the therapeutic potential of orexin antagonism
and paved the way for a new class of insomnia treatments.[4][5]

This technical guide provides an in-depth overview of the discovery, history, mechanism of
action, and key experimental findings related to Almorexant hydrochloride, intended for
researchers, scientists, and drug development professionals.

Discovery and Rationale

The discovery of the orexin system in the late 1990s, with its central role in promoting and
maintaining wakefulness, presented a novel therapeutic target for sleep disorders.[1] The
hypothesis was that by blocking the activity of orexin neuropeptides (orexin-A and orexin-B) at
their receptors, OX1R and OX2R, a state of sleep could be induced. This approach was
fundamentally different from existing hypnotics, which primarily targeted the GABAergic
system. Almorexant emerged from a drug discovery program aimed at identifying potent and
selective antagonists for both orexin receptors.
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Mechanism of Action

Almorexant is a competitive antagonist of both the orexin 1 (OX1) and orexin 2 (OX2)
receptors.[5] By binding to these receptors in the brain, it prevents the endogenous orexin
neuropeptides from exerting their wake-promoting effects. This blockade of orexin signaling is
believed to dampen the activity of key wake-promoting centers in the brain, thereby facilitating
the transition to and maintenance of sleep.[1] The dual antagonism of both OX1 and OX2
receptors was thought to be crucial for achieving robust sleep-promoting efficacy.

Preclinical Development
In Vitro Characterization

The affinity and functional antagonism of Almorexant at orexin receptors were characterized
through a series of in vitro assays.

Table 1: In Vitro Affinity and Potency of Almorexant Hydrochloride

Parameter OX1 Receptor OX2 Receptor Reference

Binding Affinity (Kd,

1.3 0.17 [6]
nM)

Functional
Antagonism (IC50, 6.6 3.4 [7]
nM)

Functional

Antagonism (IC50,

nM) - Orexin-A 16 15 [7]
induced Ca2+

mobilization (rat)

Functional

Antagonism (IC50,

nM) - Orexin-A 13 8 [7]
induced Ca2+

mobilization (human)
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In Vivo Studies in Animal Models

Preclinical studies in various animal models, including rats and mice, demonstrated the sleep-
promoting effects of Almorexant.

Table 2: Summary of Key In Vivo Preclinical Findings for AlImorexant

Species Dose Key Findings Reference

Decreased alertness
and increased both

Rat 300 mg/kg, p.o. [7]
non-REM and REM

sleep.

Dose-dependent

reduction in time
25, 100, 300 mg/kg,
Mouse (C57BL/6) spent awake and [6][8]

p.o. . .
increase in NREM and

REM sleep.

These studies confirmed that AlImorexant could effectively cross the blood-brain barrier and
induce a sleep state that resembled natural sleep architecture.

Clinical Development

Almorexant progressed through a comprehensive clinical trial program to evaluate its efficacy,
safety, and pharmacokinetic profile in humans.

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers and patients revealed that Almorexant is rapidly
absorbed with a relatively long terminal half-life.

Table 3: Pharmacokinetic Parameters of AlImorexant in Humans
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Tmax
Population Dose ) t1/2 (h) Key Notes Reference
(median, h)
Rapid
disposition
100, 200, 400 .
Healthy ) with a
mg (single 15 32 o [9]
Elderly distribution
dose) ]
half-life of 1.6
hours.
100, 200, Minimal
Healthy 400, 1000 mg accumulation
Subjects (multiple with repeated
doses) dosing.
Similar
Healthy )
pharmacokin
Japanese ] ]
200 mg etic profiles
and ] ~1.0 - [10]
) (single dose) between
Caucasian )
ethnic
Males
groups.
Almorexant
exposure
Subjects with increased
) 100 mg )
Hepatic ) - - with the [10]
) (single dose) ]
Impairment severity of
hepatic
impairment.

Clinical Efficacy

Multiple clinical trials demonstrated the efficacy of Almorexant in treating primary insomnia.

Table 4: Summary of Alimorexant Phase Il and Phase Il Clinical Trial Efficacy Results in

Primary Insomnia
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. Primary
Trial Phase Dose . Key Results Reference
Endpoint(s)

Significant, dose-
dependent

improvements in

SE. At 400 mg,
Phase Il (Proof- Sleep Efficiency mean treatment
100-400 mg [1][11]
of-Concept) (SE) effect of 14.4%
vs. placebo
(p<0.001).

Improvements in
LPS and WASO.

At 200 mg,
significant
decrease in
objective WASO

vs. placebo at
Wake After Sleep
the start (-26.8
Onset (WASO) )
Phase llI min, p<0.0001)

100 mg, 200 mg and Latency to [1][12][13]
(RESTORA) and end (-19.5

Persistent Sleep )
min, p<0.0001)
(LPS)
of treatment.
Significant
increase in Total
Sleep Time
(TST).

Discontinuation of Development

Despite promising efficacy data, the clinical development of Almorexant was discontinued in
January 2011.[4] The decision was based on a review of data from ongoing long-term Phase IlI
studies which revealed undesirable side effects, including concerns over the hepatic safety
profile with observations of transient increases in liver enzymes.[5]

Experimental Protocols
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Radioligand Binding Assay for Orexin Receptors

Objective: To determine the binding affinity of Almorexant for the human OX1 and OX2

receptors.

Methodology:

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably
expressing either the human OX1 or OX2 receptor are prepared.

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCI, 5 mM MgClz, pH 7.4, is used.

Radioligand: A radiolabeled orexin receptor antagonist, such as [3H]-Almorexant or another
suitable ligand, is used at a concentration near its Kd.

Competition Binding: A fixed concentration of the radioligand is incubated with the cell
membranes in the presence of increasing concentrations of unlabeled Almorexant.

Incubation: The reaction is incubated at room temperature for a sufficient time to reach
equilibrium (e.g., 60-90 minutes).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters (e.g., GF/C).

Detection: The radioactivity retained on the filters is quantified using liquid scintillation
counting.

Data Analysis: The concentration of Aimorexant that inhibits 50% of the specific binding of
the radioligand (ICso) is determined by non-linear regression analysis. The binding affinity
(Ki) is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of Almorexant at orexin receptors.

Methodology:
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o Cell Culture: CHO cells stably co-expressing either the human OX1 or OX2 receptor and a
G-protein alpha subunit (e.g., Gaq) are cultured in appropriate media.

e Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and
allowed to adhere overnight.

e Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-
sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt
Solution with 20 mM HEPES) for approximately 1 hour at 37°C.

o Compound Addition: The dye-containing buffer is removed, and buffer containing various
concentrations of Almorexant or vehicle is added to the wells and incubated for a short
period.

o Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or
FlexStation), and a baseline fluorescence reading is taken. An orexin agonist (e.g., orexin-A)
is then added to all wells to stimulate the receptors.

o Fluorescence Measurement: Changes in intracellular calcium concentration are monitored
by measuring the fluorescence intensity over time.

o Data Analysis: The peak fluorescence response is measured, and the ICso value for
Almorexant's inhibition of the agonist-induced calcium mobilization is determined using a
sigmoidal dose-response curve.

In Vivo Sleep and Wakefulness Assessment in Rodents

Objective: To evaluate the effect of Almorexant on sleep-wake architecture in rats or mice.
Methodology:
o Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

o Surgical Implantation: Animals are surgically implanted with electrodes for
electroencephalography (EEG) and electromyography (EMG) recording to monitor brain
activity and muscle tone, respectively.
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Acclimatization: Following a recovery period, animals are habituated to the recording
chambers and tethered recording cables.

Drug Administration: Almorexant or vehicle is administered orally (p.o.) at the beginning of
the animals' active phase (dark period).

EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a defined
period (e.g., 6-24 hours) post-dosing.

Sleep Scoring: The recorded data is scored in epochs (e.g., 10-30 seconds) into distinct
vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye
movement (REM) sleep, based on the characteristic EEG and EMG patterns.

Data Analysis: The total time spent in each vigilance state, the latency to sleep onset, and
the number and duration of sleep/wake bouts are calculated and compared between the
Almorexant-treated and vehicle-treated groups.
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Caption: Orexin Signaling Pathway and Mechanism of Almorexant Action.
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Caption: Almorexant Drug Discovery and Development Workflow.
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Conclusion

Almorexant hydrochloride was a trailblazer in the field of sleep therapeutics, validating the
orexin system as a viable target for the treatment of insomnia. Although its journey was cut
short due to safety concerns, the extensive preclinical and clinical research conducted on
Almorexant laid a critical foundation for the subsequent development and approval of other
dual orexin receptor antagonists. The story of AImorexant serves as a compelling case study in
modern drug discovery, highlighting both the promise of novel biological targets and the
rigorous safety standards that govern the development of new medicines. The insights gained
from the Almorexant program continue to inform the ongoing research and development of
sleep-related therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Influence of mild and moderate liver impairment on the pharmacokinetics and metabolism
of almorexant, a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Formulation development for the orexin receptor antagonist almorexant: assessment in
two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia
Therapeutics - PMC [pmc.ncbi.nim.nih.gov]

7. Almorexant for Treatment of Primary Insomnia - Clinical Trials Arena
[clinicaltrialsarena.com]

8. files.core.ac.uk [files.core.ac.uk]

9. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1665708?utm_src=pdf-body
https://www.benchchem.com/product/b1665708?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3904254/
https://www.researchgate.net/figure/Orexins-orexin-receptors-and-the-underlying-signal-transduction-pathways-The-actions-of_fig1_234089356
https://pubmed.ncbi.nlm.nih.gov/23770377/
https://pubmed.ncbi.nlm.nih.gov/23770377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4010641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4010641/
https://www.researchgate.net/figure/Orexin-receptor-system-mediated-signaling-The-binding-of-orexin-A-and-orexin-B-to-orexin_fig1_338321901
https://pmc.ncbi.nlm.nih.gov/articles/PMC6086961/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6086961/
https://www.clinicaltrialsarena.com/projects/almorexant/
https://www.clinicaltrialsarena.com/projects/almorexant/
https://files.core.ac.uk/download/pdf/157586333.pdf
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2022.812359/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» 10. Pharmacokinetics and tolerability of almorexant in Japanese and Caucasian healthy
male subjects - PubMed [pubmed.ncbi.nim.nih.gov]

e 11. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for
Neurological Diseases - PMC [pmc.ncbi.nim.nih.gov]

e 12. Efficacy and safety of almorexant in adult chronic insomnia: a randomized placebo-
controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]

» 13. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [The Discovery and Development of Almorexant
Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665708#discovery-and-history-of-almorexant-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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